N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClNO2/c21-15-8-6-14(7-9-15)20(25)23-18-11-10-16(22)12-17(18)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWILYQJADCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structural & Functional Analysis: N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
The following technical guide provides an in-depth structural and functional analysis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide . This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a "privileged scaffold" precursor and its physicochemical properties.
Executive Summary
N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is a diaryl amide characterized by a highly functionalized benzophenone core. It belongs to the class of
In drug development, this scaffold is valued for its ability to lock into specific conformations via intramolecular hydrogen bonding, mimicking the peptide turn motifs found in biological receptors. Its halogenated motifs (4-Cl and 4-Br) provide distinct electronic signatures and handles for further cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile building block for library generation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | |
| Common Class | 2-Benzamidobenzophenone derivative |
| Molecular Formula | |
| Molecular Weight | 414.68 g/mol |
| SMILES | Clc1cc(C(=O)c2ccccc2)c(NC(=O)c3ccc(Br)cc3)cc1 |
| Key Functional Groups | Amide (secondary), Ketone (diaryl), Aryl Chloride, Aryl Bromide |
Physicochemical Properties (Calculated)
-
LogP (Lipophilicity): ~5.9 (High lipophilicity due to bis-halogenation and aromatic rings).
-
Topological Polar Surface Area (TPSA): ~46.2 Ų (Suggests good membrane permeability).
-
Hydrogen Bond Donors (HBD): 1 (Amide NH).
-
Hydrogen Bond Acceptors (HBA): 2 (Amide Carbonyl, Ketone Carbonyl).
-
Solubility: Low in water; soluble in DCM, DMSO, DMF, and hot Ethanol.
Structural Elucidation & Conformation
2D Connectivity & 3D Conformation
The molecule features three aromatic systems linked by rotatable bonds, but its 3D conformation is heavily restricted by an intramolecular hydrogen bond .
-
The "Conformational Lock": The amide proton (
) forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the ortho-benzoyl group.-
Effect: This planarizes the core aniline and benzoyl moiety, reducing the entropic cost of binding to biological targets.
-
Spectroscopic Evidence: This H-bond typically shifts the amide
signal downfield in -NMR ( ppm) and lowers the stretching frequency of the ketone carbonyl in IR.
-
Graphviz Structural Logic (DOT)
The following diagram illustrates the connectivity and the key intramolecular interaction.
Figure 1: Connectivity map showing the intramolecular hydrogen bond that locks the 2-benzoyl-aniline core.[1]
Synthetic Pathway[7][9][10][11]
The synthesis follows a standard Schotten-Baumann acylation protocol. The nucleophilic aniline attacks the electrophilic acid chloride.
Retrosynthesis
-
Bond Disconnection: Amide
bond. -
Precursors:
-
Nucleophile: 2-Amino-5-chlorobenzophenone (Note: If the target is 4-chloro relative to the amine, the precursor is 2-amino-4-chlorobenzophenone. However, 2-amino-5-chlorobenzophenone is the standard commercial precursor, yielding the N-(2-benzoyl-4-chlorophenyl) product if numbering is based on the benzophenone parent. Verification: In 2-amino-5-chlorobenzophenone, the Cl is para to the ketone and meta to the amine. If the user strictly requires Cl para to the amine, 2-amino-4-chlorobenzophenone is the correct starting material).
-
Electrophile: 4-Bromobenzoyl chloride.
-
Experimental Protocol
Objective: Synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide.
Reagents:
-
2-Amino-4-chlorobenzophenone (1.0 equiv)
-
4-Bromobenzoyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-amino-4-chlorobenzophenone (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (
). -
Base Addition: Add Triethylamine (1.5 mmol) and cool the solution to 0°C in an ice bath.
-
Acylation: Add 4-bromobenzoyl chloride (1.1 mmol) dropwise (dissolved in minimal DCM if solid).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The amine spot will disappear, and a less polar product spot will appear.
-
Workup: Quench with water. Extract with DCM (
mL). Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), saturated , and brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel column chromatography.
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the Schotten-Baumann acylation.
Spectroscopic Characterization (Predicted)
Validating the structure requires identifying the distinct signatures of the halogenated rings and the amide linkage.
Mass Spectrometry (MS)
-
Isotope Pattern (Critical): The molecule contains one Chlorine (
) and one Bromine ( ).-
M+ Peak:
-
Pattern: You will observe a distinct "M, M+2, M+4" pattern.
-
M: (100% relative abundance)
-
M+2: High intensity (due to
~97% and ~32%). -
M+4: Lower intensity (combination of
).
-
-
Diagnostic: This specific splitting pattern confirms the presence of both Br and Cl.
-
Infrared Spectroscopy (IR)
-
:
(Sharp, amide stretch). -
:
.[2] -
:
(Shifted to lower wavenumber due to conjugation with two phenyl rings and intramolecular H-bonding).
Proton NMR ( -NMR)
-
Amide NH:
ppm (Singlet, broad). Deshielded by the H-bond. -
Aromatic Region:
ppm.-
Ring B (4-Bromophenyl): AA'BB' system (two doublets), characteristic of para-substitution.
-
Ring A (Core): AMX or ABC system depending on resolution. The proton ortho to the Cl and meta to the N will appear as a doublet or doublet of doublets.
-
Benzoyl Phenyl: Multiplet typical of a monosubstituted benzene.
-
Biological & Medicinal Significance[10][12][13]
Precursor to Bioactive Heterocycles
This compound is a "masked" heterocycle. Under acidic conditions with an ammonia source (e.g., ammonium acetate), it undergoes cyclodehydration to form 2-(4-bromophenyl)-6-chloro-4-phenylquinazoline .
-
Quinazolines: Known for EGFR inhibition (cancer) and antiviral properties.
Direct Pharmacological Potential
Benzanilides are established allosteric modulators .
-
Antiviral Targets: Analogous compounds (benzamidobenzophenones) have shown activity against viral proteases (e.g., Dengue NS2B-NS3) by binding to allosteric pockets, preventing substrate processing.
-
Antimicrobial: The lipophilic nature and halogenation (Br/Cl) enhance membrane penetration, often leading to disruption of bacterial cell walls or inhibition of specific enzymes like FabH.
References
-
National Institutes of Health (NIH) - PubChem. 2-bromo-N-(4-chlorophenyl)benzamide Compound Summary. Available at: [Link]
-
Gowda, B. T., et al. Crystal structure of N-(4-chlorophenyl)benzamide. ResearchGate, 2008. Available at: [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes, 2022.[3] Available at: [Link]
Sources
Unveiling the Molecular Interactors of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide: A Technical Guide to Target Deconvolution
Abstract
N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is a novel synthetic compound whose biological functions and molecular targets remain largely uncharacterized. This technical guide provides a comprehensive, multi-faceted strategy for the systematic identification and validation of its protein interactors. We eschew a rigid, one-size-fits-all template in favor of a bespoke workflow tailored to the deconvolution of a novel small molecule. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap that integrates predictive computational methodologies with robust, field-proven experimental protocols. Our approach is grounded in the principles of scientific integrity, providing not just procedural steps but the causal logic behind experimental choices, ensuring that each stage of the discovery process is self-validating. We begin with a survey of the known bioactivities of structurally related benzamide derivatives to establish a foundational hypothesis, followed by a detailed exploration of in silico target prediction. Subsequently, we provide actionable, step-by-step protocols for unbiased target discovery via chemical proteomics and for the validation of hypothesized targets through biophysical and cell-based functional assays.
Introduction: The Benzamide Scaffold and the Target Deconvolution Imperative
The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of activities, including anti-cancer, anti-inflammatory, and anti-microbial effects[1][2]. The specific molecule, N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide, incorporates several key pharmacophoric features: a benzophenone core, a chlorinated phenyl ring, and a brominated benzamide group. Analysis of analogous structures provides critical preliminary insights. For instance, various chloro-substituted benzamides have demonstrated notable anti-cancer properties, with some acting as inhibitors of critical signaling proteins like p38α mitogen-activated protein kinase (MAPK) and components of the NF-κB pathway[3][4]. Furthermore, the broader benzamide class includes potent inhibitors of histone deacetylases (HDACs), suggesting a potential role in epigenetic regulation[5].
The fundamental challenge with any novel compound is the elucidation of its mechanism of action, a process critically dependent on identifying its direct biological targets. This "target deconvolution" is essential for rational lead optimization, understanding potential toxicities, and fulfilling the stringent mechanistic requirements of modern drug development[6][7]. This guide outlines a logical, multi-pronged workflow to address this challenge head-on.
Phase I: In Silico Target Prediction - Generating Actionable Hypotheses
Before embarking on resource-intensive experimental work, a robust in silico analysis can narrow the field of potential targets from the entire proteome to a manageable list of high-probability candidates. Our recommended approach integrates both ligand-based and structure-based methods to build a consensus prediction.
The In Silico Target Prediction Workflow
The computational workflow is designed to leverage publicly available databases and web servers, making it accessible to a broad range of researchers. The strategy relies on the principle of chemical similarity—that molecules with similar structures are likely to interact with similar proteins—and on molecular docking to assess structural compatibility with potential targets.
Caption: Experimental workflow for the DARTS target identification method.
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anti-cancer activity is hypothesized) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a mild, non-denaturing lysis buffer (e.g., M-PER or a Tris-based buffer with minimal detergent).
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).
-
Determine protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Divide the lysate into two main groups: Vehicle control (e.g., DMSO) and Compound-treated.
-
For the compound-treated group, add N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide to a final concentration (typically 10-100 µM). For the vehicle group, add an equivalent volume of DMSO.
-
Incubate all samples for 1 hour at room temperature with gentle rotation.
-
-
Limited Proteolysis:
-
Prepare a fresh solution of a broad-spectrum protease like Pronase or thermolysin. The optimal protease and its concentration must be empirically determined.
-
Add the protease to both vehicle and compound-treated lysates.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature. This step is critical and requires optimization.
-
-
Sample Analysis:
-
Stop the proteolytic reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the proteins on a 1D SDS-PAGE gel.
-
Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or a silver stain).
-
-
Hit Identification:
-
Carefully compare the banding pattern between the vehicle and compound-treated lanes.
-
Identify protein bands that are present or significantly more intense in the compound-treated lane. These represent proteins protected from proteolysis.
-
Excise these specific bands from the gel.
-
Submit the excised bands for in-gel trypsin digestion followed by protein identification using tandem mass spectrometry (LC-MS/MS).[8][9]
-
Hypothesis-Driven Target Validation
This phase focuses on confirming the direct interaction between the compound and specific proteins identified either through in silico prediction or the unbiased DARTS screen.
CETSA is a biophysical assay that confirms target engagement within intact cells or cell lysates.[10][11][12] The principle is similar to DARTS: ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).
-
Cell Treatment:
-
Culture cells of interest and treat one group with the compound and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[12]
-
-
Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the heat-precipitated, aggregated proteins (pellet).[11]
-
-
Detection by Western Blot:
-
Collect the supernatants and quantify the protein concentration.
-
Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western Blotting, using an antibody specific to the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the normalized band intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
-
Functional Validation: In Vitro and Cell-Based Assays
Confirmation of direct binding and target engagement must be linked to a functional consequence. Based on our initial analysis of benzamide derivatives, kinases, HDACs, and the NF-κB pathway are high-priority targets for functional validation.
This assay measures the amount of ATP remaining after a kinase reaction; inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[13][14][15]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare solutions of the recombinant kinase of interest, its specific substrate peptide, and ATP.
-
Prepare serial dilutions of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase and the test compound (or vehicle). Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C or 37°C.
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. |
| Kinase Panel | A set of different kinases used to assess the selectivity of the inhibitor. |
| Z'-factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor > 0.5 is considered excellent. |
| Table 1: Key Parameters for Kinase Inhibition Assays. |
This assay uses a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer enzyme to release a fluorescent molecule.[16][17][18]
-
Reagent Preparation:
-
Use a commercial kit containing an acetylated fluorogenic substrate, assay buffer, a developer solution (containing trypsin), and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Prepare nuclear extracts from cells or use purified recombinant HDAC enzymes.
-
-
HDAC Reaction:
-
In a black 96-well plate, add the HDAC enzyme source (nuclear extract or purified enzyme) and serial dilutions of the test compound.
-
Add the HDAC fluorogenic substrate to all wells to start the reaction.
-
Incubate for 30-60 minutes at 37°C.
-
-
Signal Development and Detection:
-
Add the developer solution to each well. This stops the HDAC reaction and initiates the fluorescence-generating step.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence using a microplate fluorometer (e.g., Excitation ~360 nm, Emission ~460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
-
This cell-based assay uses a reporter cell line engineered to express luciferase under the control of an NF-κB response element. Inhibition of the pathway results in a decreased luciferase signal.[19][20][21][22]
-
Cell Plating:
-
Seed an NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc) into a white, clear-bottom 96-well plate. Allow cells to attach overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the NF-κB pathway by adding an activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), to all wells except the unstimulated control.
-
Incubate for an additional 6-24 hours.
-
-
Lysis and Luminescence Reading:
-
Remove the culture medium and add a passive lysis buffer.
-
Add a luciferase assay substrate to the cell lysate.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the signal to a cell viability assay if necessary.
-
Calculate the percent inhibition of the TNF-α-induced signal and determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide presents a systematic and integrated strategy for the target deconvolution of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide. By combining predictive in silico approaches with robust, unbiased, and hypothesis-driven experimental validation, researchers can efficiently identify and characterize the molecular targets of this novel compound. The workflow begins with broad, proteome-wide screening and progressively funnels candidates into specific biophysical and functional assays, ensuring a high degree of confidence in the final identified targets. Successful identification of one or more direct targets will pave the way for detailed structure-activity relationship (SAR) studies, lead optimization, and a deeper understanding of the compound's therapeutic potential and mechanism of action.
References
- Pai, M., Lomenick, B., Hwang, H., Schiestl, R., Mcbride, W., Loo, J., & Huang, J. (2015). Drug affinity responsive target stability (DARTS)
-
Pai, M., et al. (n.d.). Drug affinity responsive target stability (DARTS) for small-molecule target identification. eScholarship, University of California. Retrieved from [Link]
-
Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology. Available at: [Link]
-
Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. PubMed. Retrieved from [Link]
-
Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe Widespread Consortium. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). Retrieved from [Link]
-
EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
-
JoVE. (2023). Proteomics. Retrieved from [Link]
-
Liu, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
-
Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Available at: [Link]
-
Koehler, A. N. (2008). Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit (EKIN-400). Retrieved from [Link]
-
JoVE. (2023). Peptide Identification Using Tandem Mass Spectrometry. Retrieved from [Link]
-
University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal. Retrieved from [Link]
-
JoVE. (2021). Comprehensive Workflow of Mass Spectrometry-based Shotgun Proteomics of Tissue Samples. Retrieved from [Link]
-
Van der-Heide, F., et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Assay and Drug Development Technologies. Available at: [Link]
-
LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]
-
PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
San Diego State University. (n.d.). His Tag Pulldown Co-Precipitation Interaction Assay Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]
-
Jaleel, M., et al. (2013). Single molecule pull-down for studying protein interactions. Current Protocols in Cell Biology. Available at: [Link]
-
Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Expert Opinion on Drug Discovery. Available at: [Link]
-
JoVE. (2025). A Streamlined Approach for Mass Spectrometry-Based Proteomics Using Selected Tissue Regions. Retrieved from [Link]
-
JoVE. (2025). Guide to Analyzing Complex Proteomic Data Using Free Computational Tools. Retrieved from [Link]
-
Renaissance School of Medicine at Stony Brook University. (2009). Identification and characterization of molecular targets of natural products by mass spectrometry. Retrieved from [Link]
-
BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]
-
Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]
- Isherwood, B. (Ed.). (2020). Phenotypic Drug Discovery. Royal Society of Chemistry.
-
Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]
Sources
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]
- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Peptide Identification Using Tandem Mass Spectrometry [jove.com]
- 9. Comprehensive Workflow of Mass Spectrometry-based Shotgun Proteomics of Tissue Samples [jove.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide CAS number and identifiers
An In-Depth Technical Guide to N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide: Synthesis, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide, a halogenated benzophenone derivative. While this specific molecule is not extensively documented in public literature, this guide synthesizes information from related compounds to offer insights into its chemical identifiers, physicochemical properties, a plausible synthetic route, and its potential applications within medicinal chemistry and material science. The information herein is intended to serve as a foundational resource for researchers interested in this and similar chemical scaffolds.
Core Identifiers and Chemical Structure
Table 1: Identifiers and Computed Properties
| Identifier | Value | Source |
| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide | - |
| Molecular Formula | C₂₀H₁₃BrClNO₂ | [4] |
| Molecular Weight | 414.68 g/mol | [4] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)Br | - |
| InChIKey | (Predicted) | - |
| CAS Number | Not Assigned or Not Publicly Available | - |
Note: Some properties are calculated based on the known structure or inferred from closely related analogs due to the absence of published experimental data for this specific compound.
Physicochemical Properties
The physicochemical properties of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide can be predicted based on its structure and data from analogous compounds. These properties are crucial for understanding its solubility, stability, and potential for formulation.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Scientific Rationale |
| Appearance | White to off-white solid | Based on similar benzamide and benzophenone derivatives. |
| Melting Point | >150 °C | Halogenated aromatic amides typically have high melting points. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane); Insoluble in water. | The large aromatic structure suggests poor aqueous solubility. |
| XLogP3-AA | ~6.0 | A high value, indicating significant lipophilicity, is predicted for this poly-aromatic, halogenated structure.[4] |
| Hydrogen Bond Donors | 1 (Amide N-H) | [4] |
| Hydrogen Bond Acceptors | 2 (Amide and Ketone Carbonyls) | [4] |
Synthesis and Reaction Mechanism
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide can be logically achieved through a two-step process, starting from commercially available precursors. The overall strategy involves the synthesis of the core amine, 2-amino-5-chlorobenzophenone, followed by its acylation with 4-bromobenzoyl chloride.
Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone
2-Amino-5-chlorobenzophenone is a well-established intermediate in the synthesis of many pharmaceuticals.[1] One common and effective laboratory method for its synthesis is the reduction of 5-chloro-3-phenylanthranil.[2][5]
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone [5]
-
Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-3-phenylanthranil (10.0 g, 41.4 mmol) and ethanol (100 mL).
-
Addition of Reducing Agent: Add iron powder (7.0 g, 125 mmol) to the suspension.
-
Initiation of Reduction: Heat the mixture to reflux. Slowly add 6 M sulfuric acid (2 mL) dropwise to the refluxing mixture. The reaction is exothermic and the color of the mixture will change.
-
Reaction Monitoring: Continue to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution to a pH of approximately 8.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-chlorobenzophenone. The product can be further purified by recrystallization from ethanol/water.
Final Synthesis Step: Acylation
The final product is synthesized via a standard nucleophilic acyl substitution reaction between the synthesized 2-amino-5-chlorobenzophenone and 4-bromobenzoyl chloride.
Experimental Protocol: Synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (2.32 g, 10 mmol) in anhydrous dichloromethane (40 mL). Add triethylamine (1.5 mL, 11 mmol) as a base to scavenge the HCl byproduct.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of 4-bromobenzoyl chloride (2.41 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.
Diagram 1: Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Potential Applications and Scientific Context
While specific applications for N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide are not documented, its structural class suggests potential utility in several areas of research and development.
-
Medicinal Chemistry: The 2-aminobenzophenone scaffold is a "privileged structure" in drug discovery. Its derivatives have been explored for a wide range of biological activities. Historically, they are precursors to benzodiazepines, which act on the central nervous system.[2] More recently, this scaffold has been investigated for developing novel antimalarial agents.[2] The presence of bromo and chloro substituents on the terminal phenyl rings of the target molecule provides handles for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.
-
Material Science: Halogenated aromatic compounds are of interest as building blocks for functional materials. The bromine and chlorine atoms can serve as reactive sites for polymerization or for creating materials with specific electronic properties, such as organic semiconductors.[6]
-
Chemical Biology: As a complex organic molecule, it could be used as a tool compound in chemical biology to probe protein-ligand interactions, although no specific targets have been identified.
Safety and Handling
No specific safety data sheet (SDS) is available for N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide. However, based on the reactive precursors and the general nature of halogenated aromatic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
The precursors, 4-bromobenzoyl chloride and 2-amino-5-chlorobenzophenone, have their own specific hazards that should be reviewed from their respective SDS before use.
Conclusion
N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is a compound of interest due to its core 2-aminobenzophenone structure, which has a rich history in medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a scientifically grounded framework for its synthesis, predicted properties, and potential areas of application. The synthetic route presented is robust and based on well-established chemical transformations. Further research into this and related compounds could unveil novel therapeutic agents or functional materials.
References
- BenchChem. (2025). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh.
-
Wikipedia. (2024). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]
- BenchChem. (2025). N-(2-Benzoyl-4-chlorophenyl)formamide: A Technical Guide to its Discovery, Synthesis, and Biological Significance.
-
Patsnap. (2018). Preparation method of 2-amino-5- chlorobenzophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-benzoyl-4-bromophenyl)-3-chlorobenzamide. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[(2-bromobenzoyl)amino]-N-(4-chlorophenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-benzoyl-4-chlorophenyl)-3-chlorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-(4-chlorophenyl)benzamide. Retrieved from [Link]
-
SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]
-
EPA. (2025). N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide Properties. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(2-benzoyl-4-chlorophenyl)-3-(dimethylamino)benzamide. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide (C20H13Cl2NO2). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: N-(4-Bromophenyl)-4-chlorobenzamide in Material Science.
-
Arkivoc. (2024). Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
-
NIST. (n.d.). Benzamide, N-(4-bromophenyl)-4-methyl-. Retrieved from [Link]
Sources
- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide-N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 4. N-(2-benzoyl-4-bromophenyl)-3-chlorobenzamide | C20H13BrClNO2 | CID 24018652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Unraveling the Enigma: A Technical Guide to the Mechanistic Hypotheses of Benzoyl-Chlorophenyl Benzamides
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Within this broad class, benzoyl-chlorophenyl benzamides have emerged as a focal point of research due to their potent and often selective modulation of key biological targets implicated in oncology and other disease areas. This technical guide provides an in-depth exploration of the prevailing mechanism of action hypotheses for this specific chemical series. Synthesizing data from a range of preclinical studies, we will dissect the molecular interactions, signaling pathways, and cellular consequences associated with the activity of these compounds. This document is intended to serve as a comprehensive resource, offering not only a theoretical framework but also practical, field-proven experimental protocols to empower researchers in their investigation of this promising class of molecules.
Introduction: The Rise of a Privileged Scaffold
The journey of a drug from a laboratory curiosity to a clinical reality is a testament to the intricate dance between chemical structure and biological function. The benzoyl-chlorophenyl benzamide scaffold, characterized by a central benzamide core flanked by a benzoyl group and a variously substituted chlorophenyl ring, has captured the attention of medicinal chemists for its remarkable versatility. Early investigations into substituted benzamides revealed a broad spectrum of biological activities, and subsequent structure-activity relationship (SAR) studies have begun to illuminate the specific structural motifs that govern their interactions with distinct molecular targets. This guide will focus on two primary and compelling mechanistic hypotheses for the action of benzoyl-chlorophenyl benzamides: the inhibition of protein kinases and the modulation of histone deacetylases (HDACs).
Primary Mechanistic Hypothesis: Inhibition of Protein Kinases
A substantial body of evidence points towards protein kinases as primary targets for many benzoyl-chlorophenyl benzamide derivatives. These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous cancers.
Key Kinase Targets: Bcr-Abl and EGFR
Preclinical studies have identified several tyrosine kinases as being particularly susceptible to inhibition by this class of compounds.
-
Bcr-Abl: The fusion protein Bcr-Abl is the causative agent in chronic myeloid leukemia (CML). Several 3-substituted benzamide derivatives, structurally related to imatinib, have demonstrated potent inhibitory activity against the Bcr-Abl kinase.[1] The benzoyl-chlorophenyl benzamide scaffold is hypothesized to occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby arresting the pro-proliferative signaling cascade.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in a variety of solid tumors. Benzamide and benzamidine derivatives have been designed as mimics of 4-anilinoquinazolines, a known class of EGFR inhibitors, and have shown specific inhibition of EGFR tyrosine kinase.[2] The interaction is thought to occur at the ATP-binding site, blocking the initiation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.
Downstream Signaling Consequences of Kinase Inhibition
The inhibition of kinases like Bcr-Abl and EGFR by benzoyl-chlorophenyl benzamides triggers a cascade of downstream events, ultimately leading to the desired anti-cancer effects.
-
Inhibition of Proliferation and Survival Pathways: By blocking the catalytic activity of these kinases, the phosphorylation of key downstream signaling nodes is attenuated. This includes the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation. Atypical activation of signaling downstream of inactivated Bcr-Abl has been implicated in chemoresistance, highlighting the importance of complete pathway inhibition.[3]
-
Induction of Apoptosis: The disruption of pro-survival signaling, coupled with the potential for direct activation of pro-apoptotic pathways, leads to programmed cell death (apoptosis) in cancer cells. N-substituted benzamides have been shown to induce cytochrome c release from the mitochondria and subsequent activation of caspase-9, a key initiator of the apoptotic cascade.[4][5]
Below is a diagram illustrating the hypothesized kinase inhibition and its downstream effects.
Caption: Hypothesized Kinase Inhibition Pathway of Benzoyl-Chlorophenyl Benzamides.
Secondary Mechanistic Hypothesis: Histone Deacetylase (HDAC) Inhibition
While kinase inhibition is a prominent hypothesis, a growing body of evidence suggests that some benzamide derivatives, including those with structural similarities to benzoyl-chlorophenyl benzamides, can also function as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.
The Role of HDACs in Cancer
HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer, the overexpression or aberrant activity of HDACs can lead to the silencing of tumor suppressor genes.
Benzamides as a Class of HDAC Inhibitors
The benzamide moiety is a recognized pharmacophore for HDAC inhibition. A quantitative structure-activity relationship (QSAR) study of aminophenyl benzamide derivatives revealed that hydrophobic character and hydrogen bond donating groups are crucial for HDAC inhibitory activity.[6] It is hypothesized that the benzamide group interacts with the zinc ion in the active site of the HDAC enzyme, while the surrounding phenyl rings engage in hydrophobic and other interactions within the binding pocket.
Cellular Consequences of HDAC Inhibition
The inhibition of HDACs by benzoyl-chlorophenyl benzamides would be expected to lead to:
-
Histone Hyperacetylation: Increased acetylation of histones, leading to a more open chromatin structure.
-
Reactivation of Tumor Suppressor Genes: The accessible chromatin allows for the transcription of previously silenced tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis.
-
Induction of Apoptosis: The re-expression of pro-apoptotic genes and the overall cellular stress induced by altered gene expression profiles can trigger programmed cell death.
The following diagram illustrates the hypothesized mechanism of HDAC inhibition.
Caption: Hypothesized HDAC Inhibition Pathway of Benzoyl-Chlorophenyl Benzamides.
Experimental Validation: Protocols for Mechanistic Elucidation
To rigorously test these hypotheses, a series of well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the benzoyl-chlorophenyl benzamide derivative in DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the target kinase (e.g., recombinant Bcr-Abl or EGFR) in kinase buffer.
-
Prepare a solution of a specific peptide substrate for the kinase in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add serial dilutions of the benzoyl-chlorophenyl benzamide derivative or DMSO (vehicle control).
-
Add the kinase solution to all wells except the negative control wells.
-
Add the peptide substrate solution to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a commercial kit that measures the amount of ADP produced.
-
Fluorescence-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with the compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., K562 for Bcr-Abl or A549 for EGFR) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzoyl-chlorophenyl benzamide derivative or DMSO (vehicle control) for a specified time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the benzoyl-chlorophenyl benzamide derivative as described in the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK, cleaved caspase-3, acetylated histones).
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the relative changes in protein expression or phosphorylation.
-
Data Presentation and Interpretation
Summary of In Vitro Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Target HDAC | IC₅₀ (nM) | Reference |
| Derivative 1c | EGFR | Specific Inhibition | - | - | [2] |
| Derivative 1d | EGFR | Specific Inhibition | - | - | [2] |
| Derivative 1j | v-Src | Specific Inhibition | - | - | [2] |
| NS-187 (9b) | Bcr-Abl | Highly Potent | - | - | [1] |
| ... | ... | ... | ... | ... | ... |
Note: This table should be populated with specific IC₅₀ values from the literature for various benzoyl-chlorophenyl benzamide derivatives against their respective targets.
Structure-Activity Relationship (SAR) Insights
The analysis of inhibitory data in conjunction with the chemical structures of the compounds allows for the elucidation of key structure-activity relationships. For instance, studies on 3-substituted benzamides have shown that halogenation or the introduction of a trifluoromethyl group at the 3-position can significantly enhance Bcr-Abl inhibitory activity.[1] Similarly, for HDAC inhibitors, the nature and length of the linker region between the benzamide core and the cap group can dramatically influence potency and selectivity.[7] A thorough SAR analysis is critical for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
Conclusion and Future Directions
The benzoyl-chlorophenyl benzamide scaffold holds significant promise as a source of novel therapeutic agents. The prevailing mechanistic hypotheses, centered on the inhibition of protein kinases and histone deacetylases, are supported by a growing body of preclinical evidence. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these mechanisms and to characterize new derivatives.
Future research in this area should focus on:
-
Elucidating the specific kinase and HDAC isoform selectivity profiles of different benzoyl-chlorophenyl benzamide derivatives.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models.
-
Investigating the potential for synergistic combinations with other anti-cancer agents to overcome drug resistance.
-
Utilizing structural biology techniques to gain a deeper understanding of the molecular interactions between these compounds and their targets, which will be invaluable for future drug design efforts.
By continuing to unravel the complex mechanisms of action of benzoyl-chlorophenyl benzamides, the scientific community can unlock their full therapeutic potential for the benefit of patients worldwide.
References
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006.
-
Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer. 2002. [Link]
-
Mechanism of action for N-substituted benzamide-induced apoptosis. PMC. [Link]
-
Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed. 2004. [Link]
-
Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia. PMC. [Link]
-
Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. 2023. [Link]
-
3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. PubMed. [Link]
Sources
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
step-by-step preparation of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
An Application Note for the Synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide, a key chemical intermediate. The synthesis is achieved through the acylation of 2-amino-5-chlorobenzophenone with 4-bromobenzoyl chloride. This guide is designed to be a self-validating system, detailing not only the procedural steps but also the underlying chemical principles, safety considerations, purification techniques, and methods for characterization. By explaining the causality behind experimental choices, this protocol aims to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction and Scientific Context
N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide belongs to the class of N-acylated 2-aminobenzophenones. The 2-aminobenzophenone scaffold is a foundational structure in medicinal chemistry, serving as a critical precursor for the synthesis of numerous pharmacologically active heterocyclic compounds, most notably the 1,4-benzodiazepine class of psychoactive drugs.[1][2] The introduction of a 4-bromobenzoyl group via N-acylation creates a versatile intermediate. The aryl bromide moiety is particularly valuable as it provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures and the generation of diverse compound libraries for drug discovery.[3]
This application note provides a reliable and detailed methodology for the synthesis, purification, and characterization of this target molecule, ensuring a high degree of purity and yield.
Reaction Pathway and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nucleophilic amino group of 2-amino-5-chlorobenzophenone attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. A tertiary amine base, such as pyridine or triethylamine, is employed to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Overall Reaction Scheme:
-
Reactant A: 2-Amino-5-chlorobenzophenone
-
Reactant B: 4-Bromobenzoyl chloride
-
Base: Pyridine
-
Product: N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
-
Byproduct: Pyridinium hydrochloride
Materials and Equipment
Reagent and Solvent Data
| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Hazards |
| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 719-59-5 | Irritant |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 585-76-2 | Skin/Eye Irritant |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Lachrymator |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 586-75-4 | Corrosive, Lachrymator, Moisture Sensitive[4] |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 110-86-1 | Flammable, Toxic, Irritant |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |
| Hydrochloric Acid (1M HCl) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | 144-55-8 | Irritant |
| Brine (Sat. aq. NaCl) | NaCl | 58.44 | 7647-14-5 | N/A |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | N/A |
| Ethanol (for recrystallization) | C₂H₆O | 46.07 | 64-17-5 | Flammable |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser with drying tube
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Safety First: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. 4-bromobenzoyl chloride and thionyl chloride are corrosive and moisture-sensitive; handle with extreme care.[4][5]
Part A: Preparation of 4-Bromobenzoyl Chloride (Optional)
Causality: While 4-bromobenzoyl chloride can be purchased, it is susceptible to hydrolysis. Preparing it fresh from the corresponding carboxylic acid ensures high reactivity for the subsequent amidation step. Thionyl chloride is an effective reagent for this conversion, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[6]
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (4.02 g, 20 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) followed by a few drops of N,N-dimethylformamide (DMF) to catalyze the reaction.[6]
-
Carefully add thionyl chloride (2.2 mL, 30 mmol) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Allow the solution to cool to room temperature. This solution of 4-bromobenzoyl chloride in DCM is typically used directly in the next step without isolation.
Part B: Synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
Causality: The reaction is performed at 0°C during the addition of the acyl chloride to control the exothermic nature of the acylation, minimizing potential side reactions. Pyridine acts as a base to neutralize the HCl byproduct, forming a pyridinium hydrochloride salt which can be easily removed during the aqueous work-up.[7]
-
In a separate 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (4.63 g, 20 mmol) in anhydrous DCM (60 mL).
-
Add anhydrous pyridine (2.4 mL, 30 mmol) to the solution and cool the flask to 0°C in an ice-water bath with stirring.
-
Slowly add the freshly prepared solution of 4-bromobenzoyl chloride (from Part A) dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent) until the starting amine spot is consumed.
Part C: Work-up and Purification
Causality: The aqueous work-up sequence is designed to systematically remove impurities. The 1M HCl wash removes the pyridine base.[7] The saturated sodium bicarbonate wash neutralizes any remaining acidic species, including excess HCl or hydrolyzed acyl chloride (4-bromobenzoic acid). The brine wash helps to remove residual water from the organic layer before the final drying step.
-
Transfer the reaction mixture to a separatory funnel and dilute with an additional 50 mL of DCM.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 50 mL)
-
Water (1 x 50 mL)
-
Saturated NaHCO₃ solution (1 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically an off-white or yellowish solid.[8]
Causality: Recrystallization is a robust purification technique for solid compounds. An ideal solvent system (like ethanol/water) will fully dissolve the crude product at an elevated temperature but have low solubility for the desired compound at room temperature or below, leaving impurities behind in the solution.[8]
-
Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 80-90% |
| Molecular Formula | C₂₀H₁₃BrClNO₂ |
| Molecular Weight | 414.68 g/mol |
| ¹H NMR | Expected signals for aromatic protons in distinct regions. |
| ¹³C NMR | Expected signals for aromatic carbons and two carbonyl carbons. |
| IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching, C=O (amide and ketone) stretching, and C-Cl/C-Br bonds. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak expected at m/z 414.0/416.0 (due to Br isotopes). |
Conclusion
This application note details a reliable and efficient protocol for the synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide. By adhering to the outlined steps for reaction setup, work-up, and purification, researchers can consistently obtain this valuable chemical intermediate in high yield and purity. The rationale provided for each procedural choice enhances the user's ability to troubleshoot and adapt the method as needed, ensuring successful and reproducible outcomes in a research setting.
References
-
PubChem. N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem. Synthesis of 4-bromobenzoyl chloride. PrepChem.com. Available at: [Link]
- Sigma-Aldrich.
- Fisher Scientific.
- Fisher Scientific.
-
PubChem. N-(4-Bromophenyl)-4-chlorobenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Supporting Information. Synthesis of moclobemide. Available at: [Link]
-
ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...)benzamide with benzylamine. ResearchGate. Available at: [Link]
-
SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Available at: [Link]
-
PrepChem. Preparation of 4-bromobenzoyl chloride. PrepChem.com. Available at: [Link]
-
PubChem. 2-bromo-N-(4-chlorophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
-
John Wiley & Sons, Inc. 2-[(2-bromobenzoyl)amino]-N-(4-chlorophenyl)benzamide - Optional[13C NMR]. Wiley Online Library. Available at: [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]
-
PubChem. N-(2-benzoyl-4-chlorophenyl)-3-chlorobenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Sciencemadness Discussion Board. benzophenone synthesis. Sciencemadness.org. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. Available at: [Link]
- Patsnap. Preparation method of 2-amino-5- chlorobenzophenone. Patsnap.
-
Royal Society of Chemistry. Mechanism of Co(iii)-catalyzed annulation of N-chlorobenzamide with styrene and origin of cyclopentadienyl ligand-controlled enantioselectivity. RSC Publishing. Available at: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenone and its Derivatives. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
- Google Patents. Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Google Patents.
Sources
Application Note: Solubility Profiling & Solvent Selection for N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
The following Application Note and Protocol Guide is designed for researchers working with N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide . This guide synthesizes structural analysis with empirical solubility principles to provide a robust framework for solvent selection, stock preparation, and purification.[1]
HExecutive Summary
N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is a highly lipophilic small molecule characterized by a central amide linkage connecting a brominated phenyl ring to a chlorobenzophenone scaffold.[1] Its structural rigidity and lack of ionizable groups at physiological pH render it practically insoluble in water .[1]
Optimal handling requires a stratified solvent strategy:
-
Biological Assays: Dimethyl Sulfoxide (DMSO) is the critical solvent for high-concentration stock solutions.[1]
-
Synthesis & Extraction: Dichloromethane (DCM) or Chloroform (CHCl
). -
Purification (Recrystallization): Hot Ethanol (EtOH) or Methanol (MeOH).
Physicochemical Analysis & Solubility Profile
Structural Determinants of Solubility
The molecule features three aromatic rings and halogen substituents (Cl, Br), which significantly increase lipophilicity (LogP > 4.5 estimated). The amide bond offers hydrogen bond donation/acceptance, but the bulky benzoyl group creates steric hindrance and promotes strong crystal lattice packing (pi-pi stacking), necessitating high-dielectric or non-polar interaction to disrupt the lattice.[1]
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |
| Polar Aprotic | DMSO | Excellent (>50 mM) | Stock Solutions, Bioassays | Recommended. Disrupts intermolecular H-bonding effectively.[1] |
| Polar Aprotic | DMF | Excellent | Synthesis, Library Storage | Alternative to DMSO; harder to remove (high BP). |
| Chlorinated | DCM / Chloroform | Good | Extraction, Transfer | Excellent for dissolving dry powder; volatile.[1] |
| Polar Protic | Ethanol / Methanol | Variable | Recrystallization | Temperature Dependent. Soluble at reflux; poor solubility at RT (allows crystallization). |
| Non-Polar | Hexane / Ether | Poor | Anti-solvent / Washing | Used to crash out the compound from reaction mixtures. |
| Aqueous | Water / PBS | Insoluble | None | Precipitates immediately upon addition.[1] |
Decision Logic & Workflow
The following diagram outlines the logical flow for solvent selection based on the intended experimental outcome.
Figure 1: Decision tree for solvent selection based on experimental requirements. Note the critical dilution step for biological assays to prevent precipitation.
Detailed Protocols
Protocol A: Preparation of Stock Solution (for Bioassays)
Objective: Create a stable, high-concentration stock (e.g., 10 mM) for downstream dilution.
Materials:
-
N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide (Solid).[1]
-
Anhydrous DMSO (Spectroscopic grade, ≥99.9%).
-
Amber glass vial (Borosilicate). Note: Benzophenones can be photo-active; protect from light.[1]
Procedure:
-
Weighing: Weigh 4.15 mg of the compound into a sterile amber microcentrifuge tube or glass vial.
-
Calculation: 4.15 mg / 414.68 g/mol ≈ 10 µmol.[1]
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30-60 seconds.
-
Checkpoint: If solid remains, sonicate in a water bath at 37°C for 5 minutes. The solution should be completely clear and colorless to pale yellow.[1]
-
-
Sterilization (Optional): If using for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) as the compound may bind or clog.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Recrystallization (Purification)
Objective: Purify crude material using the "Good Solvent / Anti-Solvent" principle.
Materials:
Procedure:
-
Dissolution: Place crude solid in a round-bottom flask. Add minimal Ethanol.[1]
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring. Add Ethanol dropwise until the solid just dissolves.[1]
-
Filtration (Hot): If insoluble particulates remain (dust/impurities), filter the hot solution rapidly through a pre-warmed glass frit.
-
Crystallization: Remove from heat.
-
Option 1 (Slow Cool): Allow to cool to Room Temperature (RT) slowly.
-
Option 2 (Anti-Solvent): If no crystals form at RT, add warm water dropwise until a faint turbidity persists, then cool to 4°C.
-
-
Collection: Filter the resulting crystals via vacuum filtration. Wash with cold 50% EtOH/Water.[1]
-
Drying: Dry under high vacuum to remove residual solvent.[1]
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| "Crashing out" in Media | Rapid dilution into aqueous buffer.[1] | Step-down Dilution: Dilute DMSO stock into an intermediate buffer (e.g., PBS + 5% Tween-80) before adding to final media. Ensure final DMSO < 0.5%. |
| Yellowing of Solution | Photo-degradation (Benzophenone moiety).[1] | Protect from Light: Use amber vials and wrap columns/flasks in aluminum foil during synthesis.[1] |
| Incomplete Dissolution | Crystal lattice energy too high.[1] | Sonicate & Heat: Sonicate at 40°C. Ensure DMSO is anhydrous (water uptake decreases solubility). |
References
-
PubChem. N-(2-benzoyl-4-chlorophenyl)-3-chlorobenzamide (Analogous Structure Data).[1][3] National Library of Medicine.[1] Available at: [Link]
-
MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. (Protocol for benzamide synthesis and purification via ethanol recrystallization).[2] Available at: [Link]
Sources
reaction conditions for coupling 4-bromobenzoyl chloride with 2-amino-5-chlorobenzophenone
Application Note: Optimized Coupling of 4-Bromobenzoyl Chloride with 2-Amino-5-Chlorobenzophenone
-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide Scope: Synthesis, Optimization, and Scalability[1]Executive Summary
This guide details the reaction conditions for the
The primary challenge in this coupling is the reduced nucleophilicity of the amine in ACBP, caused by the electron-withdrawing chlorine atom (para to the amine) and the steric and electronic deactivation from the ortho-benzoyl group. Standard aniline acylation conditions often result in low conversion or long reaction times. This protocol utilizes a nucleophilic catalyst (DMAP) and optimized solvent systems to ensure quantitative conversion while suppressing hydrolysis of the acid chloride.
Reaction Mechanistics & Strategy
Chemical Challenges
-
Deactivated Nucleophile: The amine at position 2 is stabilized by an intramolecular hydrogen bond with the benzophenone carbonyl and deactivated by the inductive effect of the C5-chlorine.
-
Steric Hindrance: The bulky benzoyl group at the ortho position creates a steric barrier, making the approach of the electrophile (4-bromobenzoyl chloride) energetically demanding.
-
Moisture Sensitivity: 4-bromobenzoyl chloride is hydrolytically unstable; moisture competition leads to the formation of 4-bromobenzoic acid (impurity).[1]
Strategic Solution
To overcome these barriers, we employ 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst.[1] DMAP attacks the acid chloride to form a highly reactive
Reaction Scheme:
Figure 1: Mechanistic pathway highlighting the activation of the acyl chloride via DMAP catalysis.[1]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Role |
| 2-Amino-5-chlorobenzophenone | 231.68 | 1.0 | Limiting Reagent |
| 4-Bromobenzoyl chloride | 219.46 | 1.2 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | HCl Scavenger |
| DMAP | 122.17 | 0.1 | Catalyst |
| Dichloromethane (DCM) | - | [0.2 M] | Solvent (Anhydrous) |
Step-by-Step Procedure (Method A: Standard Laboratory Scale)
Step 1: Preparation of Nucleophile Solution
-
In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-5-chlorobenzophenone (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv).
-
Cool the mixture to 0°C using an ice/water bath. Note: Cooling prevents exotherms from degrading the acid chloride upon initial addition.
Step 2: Acylation 4. Dissolve 4-bromobenzoyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM. 5. Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes. 6. Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . 7. Stir for 4–6 hours .
- Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting amine (fluorescent yellow/green spot) should disappear.
Step 3: Workup 8. Quench the reaction by adding saturated NaHCO₃ solution (equal volume to solvent). Stir vigorously for 10 minutes to hydrolyze excess acid chloride. 9. Separate the organic layer.[8] 10. Extract the aqueous layer once with DCM. 11. Wash combined organics with 1M HCl (to remove TEA/DMAP) followed by Brine . 12. Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification 13. The crude product often precipitates as an off-white solid. 14. Recrystallization: Suspend the crude solid in hot Ethanol or Ethanol/Water (9:1). Cool to 0°C to crystallize. 15. Filtration: Collect the crystals and dry under vacuum.
Optimization & Troubleshooting
For difficult substrates or scale-up where DCM is undesirable, use Method B .[1]
Method B: High-Temperature Protocol (For Low Conversion)
-
Solvent: Toluene
-
Base: Pyridine (2.0 equiv) - acts as base and solvent modifier.[1]
-
Temperature: Reflux (110°C).
-
Rationale: Higher temperature overcomes the energy barrier of the intramolecular hydrogen bond in ACBP.
Data Comparison of Conditions:
| Parameter | Method A (DCM/TEA/DMAP) | Method B (Toluene/Pyridine) |
|---|---|---|
| Temperature | 25°C | 110°C |
| Time | 4–6 Hours | 2–3 Hours |
| Yield (Typical) | 85–92% | 88–95% |
| Purity Profile | High (fewer side products) | Moderate (thermal degradation risk) |
| Recommendation | Primary Choice | Secondary (if A fails) |[1]
Workflow Diagram
Figure 2: Operational workflow for the synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide.
Applications & Downstream Synthesis
The amide product is a versatile intermediate.[2][7][8][9]
-
Quinazoline Synthesis: Cyclization with ammonium acetate or formamide yields 2-(4-bromophenyl)-6-chloro-4-phenylquinazoline .[1]
-
Benzodiazepines: Reaction with hydroxylamine followed by chloroacetyl chloride leads to 1,4-benzodiazepine derivatives (e.g., analogs of Chlordiazepoxide).
References
-
BenchChem. (2025).[2][7] Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Retrieved from .
-
ChemicalBook. (2024). Synthesis and Applications of 2-Amino-5-chlorobenzophenone. Retrieved from .
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Amino-5-chlorobenzophenone.[1] PubChem CID 12870.[10] Retrieved from .
-
Wikipedia. (2025). 2-Amino-5-chlorobenzophenone and Benzodiazepine Synthesis. Retrieved from .
-
Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis of 2-aminobenzophenones: General Methods. Retrieved from .
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 10. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Benzamide Formation Technical Support Center: Optimizing Reaction Times
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into optimizing the reaction time for benzamide formation. Our goal is to empower you with the knowledge to troubleshoot effectively and enhance the efficiency of your synthetic protocols.
This guide is structured to address the most common challenges and questions encountered in benzamide synthesis. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Accelerating Your Benzamide Synthesis
This section addresses specific issues that can prolong reaction times or lead to incomplete conversions. Each problem is followed by a systematic approach to its resolution.
Issue 1: My reaction is sluggish, showing significant starting material even after several hours.
Potential Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid: The direct condensation of a carboxylic acid and an amine is often slow and requires high temperatures.[1] The carboxylic acid must be "activated" to increase its electrophilicity.
-
Solution 1: Convert to an Acyl Chloride: This is a classic and highly effective method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert the benzoic acid to the more reactive benzoyl chloride.[2] This is often followed by reaction with the amine under Schotten-Baumann conditions.[3][4]
-
Solution 2: Employ Coupling Reagents: For more sensitive substrates, amide coupling reagents are the preferred choice. The selection of the right reagent is crucial for reaction speed.
-
For standard couplings: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective options.[1]
-
For challenging couplings: With electron-deficient amines or sterically hindered substrates, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can significantly accelerate the reaction.[1] The addition of HOBt (1-Hydroxybenzotriazole) can further enhance the rate and suppress side reactions.[5][6]
-
-
-
Sub-optimal Reaction Temperature: While some benzamide formations are exothermic and require initial cooling, an appropriate temperature is necessary to achieve a reasonable reaction rate.[7]
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics.
-
Solution: Dipolar aprotic solvents like DMF (N,N-dimethylformamide) and CH₂Cl₂ (dichloromethane) are commonly used due to their ability to effectively dissolve a wide range of reactants. However, for greener alternatives, solvents like 2-MeTHF (2-Methyltetrahydrofuran), EtOAc (ethyl acetate), and DMC (dimethyl carbonate) have been shown to be effective replacements in many cases.[8]
-
Issue 2: The reaction is fast initially but then stalls, leaving unreacted starting materials.
Potential Causes & Solutions:
-
Inactivation of the Amine: In reactions starting from an acyl chloride, hydrochloric acid (HCl) is generated as a byproduct. This will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[7]
-
Solution: The inclusion of a base is crucial to neutralize the HCl as it is formed. At least one equivalent of a base like triethylamine, pyridine, or aqueous sodium hydroxide is necessary.[7]
-
-
Steric Hindrance: Bulky substituents on either the benzoylating agent or the amine can significantly slow down the reaction rate.[3]
-
Solution: In such cases, increasing the reaction temperature or switching to a more potent coupling reagent (e.g., HATU) may be necessary to overcome the steric barrier.[1]
-
Issue 3: I'm observing the formation of significant byproducts, which complicates purification and lowers the yield.
Potential Causes & Solutions:
-
Hydrolysis of the Acylating Agent: Benzoyl chloride and activated carboxylic acid intermediates are highly susceptible to hydrolysis, especially in the presence of water. This leads to the formation of benzoic acid.[3][7]
-
Solution: It is critical to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3]
-
-
Over-acylation: The newly formed benzamide can sometimes react with another molecule of the benzoylating agent, leading to the formation of an N-acylbenzamide byproduct.[3]
-
Solution: This can be minimized by the slow, controlled addition of the benzoylating agent to the amine solution.[3] Maintaining a lower reaction temperature can also be beneficial.
-
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
Solution: The addition of HOBt or a similar additive can trap the O-acylisourea intermediate, forming a more reactive HOBt-ester that readily reacts with the amine and prevents the formation of the N-acylurea byproduct.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the fastest method for synthesizing benzamides?
Microwave-assisted organic synthesis (MAOS) is a powerful technique for dramatically reducing reaction times in benzamide formation, often from hours to minutes.[9][10] The direct heating of the reaction mixture by microwave irradiation leads to rapid temperature increases and enhanced reaction rates.[9] Solvent-free microwave conditions can also be an environmentally friendly approach.[11] For industrial-scale production, continuous flow chemistry offers significant advantages in terms of reaction control, safety, and scalability, leading to shorter overall production times.[12][13]
Q2: How do substituents on the aromatic rings affect the reaction time?
The electronic properties of substituents on both the benzoic acid derivative and the amine can significantly influence the reaction rate.
-
On the Benzoic Acid/Benzoyl Chloride: Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.
-
On the Amine: Electron-donating groups increase the nucleophilicity of the amine, leading to a faster reaction. Conversely, electron-withdrawing groups on the amine decrease its nucleophilicity, slowing down the reaction.[3]
Q3: Can water be used as a solvent for benzamide synthesis?
While traditionally anhydrous conditions are favored to prevent hydrolysis of reactive intermediates, recent advancements in green chemistry have shown that amide bond formation can be successfully performed in water.[14][15] This often requires the use of specific coupling reagents or catalysts that are stable and effective in aqueous media.[16]
Q4: How can I monitor the progress of my reaction to optimize the reaction time?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most benzamide syntheses.[4] By observing the disappearance of the starting material spots and the appearance of the product spot, you can determine when the reaction is complete and avoid unnecessarily long reaction times which can lead to byproduct formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Experimental Protocols & Data
Protocol 1: Rapid Benzamide Synthesis via the Schotten-Baumann Reaction
This protocol describes a standard and generally fast method for the synthesis of benzamides.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system of dichloromethane and water).
-
Add a base (1.1 - 1.5 eq), such as triethylamine or aqueous sodium hydroxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred mixture over 10-15 minutes, ensuring the temperature remains low.[7]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.[7]
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, proceed with the appropriate aqueous work-up to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Accelerated Benzamide Synthesis using Microwave Irradiation
This protocol provides a general guideline for microwave-assisted benzamide synthesis.
-
In a dedicated microwave reaction vessel, combine the benzoic acid (1.0 eq), the amine (1.1 eq), and a suitable coupling reagent (e.g., EDC, 1.2 eq).
-
Add a high-boiling point, polar solvent that absorbs microwave energy effectively, such as DMF or acetonitrile.[9]
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature (e.g., 10-20 °C above the solvent's boiling point) and a short reaction time (e.g., 5-10 minutes) with moderate power (e.g., 100-150 W).[9]
-
After the reaction is complete, cool the vessel to room temperature before opening.
-
Isolate the product using standard work-up and purification procedures.
Table 1: Comparison of Typical Reaction Times for Different Benzamide Synthesis Methods
| Method | Typical Reaction Time | Key Advantages | Common Substrates |
| Schotten-Baumann | 1 - 4 hours | Fast, high yielding for simple substrates.[5] | Benzoyl chloride and primary/secondary amines. |
| Coupling Reagents | 2 - 24 hours | Broad substrate scope, milder conditions.[5][6] | Benzoic acids and a wide range of amines. |
| Microwave-Assisted | 5 - 30 minutes | Significantly reduced reaction times, high yields.[9][10] | Benzoic acids/esters and amines. |
| Flow Chemistry | Minutes (residence time) | High throughput, enhanced safety and control.[12][17] | Various starting materials in a continuous process. |
Visualizing Reaction Optimization
Troubleshooting Workflow for Slow Benzamide Synthesis
Caption: A decision tree for troubleshooting slow benzamide synthesis.
General Mechanism of Amide Bond Formation via an Activated Carboxylic Acid
Caption: A simplified mechanism for benzamide formation.
References
-
De Figueiredo, R. M., & Suppo, J.-S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(16), 5159–5172. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Sharma, P. K. (2018). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 9(5), 1845-1854.
- CN109456214A. (2019). A method of the benzamide compound under microwave condition in water phase.
- Dunetz, J. R., et al. (2016).
- International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6).
- Khadse, S. C., & Chatpalliwar, V. A. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone.
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. [Link]
- Novartis OAK. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Gabriel, C. M., et al. (2015).
- Nielsen, M. K., et al. (2023). Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning. Digital Discovery, 2(4), 1146-1155.
-
ResearchGate. (n.d.). Reaction Optimization for Benzimidazole. Retrieved from [Link]
- Moradi, L., & Sadeghzadeh, M. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
- Nielsen, M. K., et al. (2023). Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning. RSC Publishing.
-
ResearchGate. (n.d.). Flow optimization of the benzamide derivative cyclisation 15b. Retrieved from [Link]
- Amabilino, D. B., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design, 22(11), 6545–6556.
- Zhang, Y., et al. (2014).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
ResearchGate. (n.d.). Schematic mechanism for the synthesis of benzamides in the presence of diatomite earth@IL/ZrCl4. Retrieved from [Link]
-
ResearchGate. (n.d.). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. Retrieved from [Link]
- Lipshutz, B. H., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 8(18), 7076–7083.
-
ResearchGate. (n.d.). (a) Optimization protocols on reaction parameters carried out on the benzoylation of 3Q as a model reaction that included (b) temperature, (c) time and (d) solvent medium. Retrieved from [Link]
- Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4282-4285.
- Musial, A., & Wróbel, Z. J. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 26(16), 4994.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Metrano, A. J., & Miller, S. J. (2013). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Journal of the American Chemical Society, 135(9), 3664–3667.
-
ResearchGate. (n.d.). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the preparation of 2a a. Retrieved from [Link]
- Li, Y., et al. (2018). Chlorination of amides.
- Gavernet, L., et al. (2013). Kinetic study of benzyl sulfamide synthesis by thermolysis of N-(benzyl)-N´-(tert-butoxycarbolyl) sulfamide. European Journal of Chemistry, 4(1), 44-48.
- Osborn, A. R., & Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Journal of Chemistry, 39(8), 1094-1100.
- AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines.
- RU2019541C1. (1994). Process for preparing benzamide.
- Lipshutz, B. H., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC.
-
Sciencemadness Discussion Board. (2022). Benzamide from benzoic acid + urea - Problems!. Retrieved from [Link]
- Fukami, K., et al. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 6(12), 2321-2329.
- Borhade, S. S., et al. (2021). Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides.
- Klapars, A., & Campeau, L.-C. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Organic Letters, 14(13), 3356–3359.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. CN109456214A - A method of the benzamide compound under microwave condition in water phase - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Water: An Underestimated Solvent for Amide Bond-Forming Reactions - OAK Open Access Archive [oak.novartis.com]
- 17. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzamides
Welcome to the technical support center for troubleshooting challenging separations in High-Performance Liquid Chromatography (HPLC). This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of benzamide compounds. Here, we will delve into the root causes of this common chromatographic problem and provide actionable solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in HPLC analysis?
A1: Peak tailing is a phenomenon observed in chromatography where a peak, which should ideally be symmetrical (Gaussian), displays an asymmetry with a trailing edge that is broader than the leading edge.[1] This distortion can significantly compromise the accuracy of peak integration, leading to unreliable quantitative results.[2] It can also reduce the resolution between adjacent peaks, making it difficult to accurately identify and quantify individual components in a mixture.[1] A USP tailing factor (Tf) greater than 1.2 is generally considered indicative of peak tailing.[1]
Q2: Why are benzamide compounds particularly susceptible to peak tailing in reversed-phase HPLC?
A2: Benzamides are typically basic compounds due to the presence of amine functional groups.[1][2] In reversed-phase HPLC, which commonly utilizes silica-based columns, these basic groups can interact with residual acidic silanol groups (Si-OH) on the surface of the stationary phase.[1][2][3] This secondary ionic interaction causes some of the benzamide molecules to be retained more strongly than others, resulting in a delayed elution and the characteristic "tailing" of the peak.[1][4]
Q3: How does the pH of the mobile phase impact peak tailing for benzamides?
A3: The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like benzamides.[1][2][5][6] At a mid-range pH, residual silanol groups on the silica column can become ionized (SiO-), leading to strong electrostatic interactions with the protonated (positively charged) basic benzamides.[1][2] This exacerbates peak tailing.[2] By lowering the mobile phase pH (typically to below 3), the silanol groups remain in their protonated (Si-OH) form, minimizing these undesirable secondary interactions and significantly improving peak shape.[1][3][7]
Q4: What is considered an acceptable peak asymmetry or tailing factor?
A4: For most analytical applications, a peak asymmetry factor (As) or tailing factor (Tf) between 0.9 and 1.5 is considered acceptable.[1] However, for high-precision quantitative analysis, a value as close to 1.0 as possible is highly desirable. A tailing factor exceeding 2.0 is generally deemed unacceptable for validated analytical methods.[1]
Q5: Can the choice of HPLC column help in mitigating peak tailing for benzamides?
A5: Absolutely. Modern HPLC columns are designed to minimize the issues that lead to peak tailing. "End-capped" columns, for instance, have their residual silanol groups chemically modified to be much less polar, thereby reducing their interaction with basic analytes.[3][8] Columns packed with high-purity silica also exhibit reduced peak tailing as they have fewer metallic impurities that can enhance the acidity of silanol groups.[9] For particularly challenging separations, columns with alternative stationary phases, such as those with a positive surface charge, can further help in suppressing interactions with basic compounds.[9]
Comprehensive Troubleshooting Guide
Peak tailing in the HPLC analysis of benzamides is a multifaceted issue that can often be resolved through a systematic troubleshooting approach. The following guide provides a logical workflow to identify and rectify the root cause of the problem.
Step 1: Mobile Phase pH Optimization
The ionization state of both the benzamide analyte and the stationary phase is the primary driver of peak tailing.
-
Rationale : The pKa of a benzamide dictates the pH at which it is protonated. To minimize unwanted ionic interactions with the silica stationary phase, it is crucial to control the ionization state of both the analyte and the silanol groups on the column.[1]
-
Recommendation : Adjust the mobile phase pH to be at least 2 pH units below the pKa of your benzamide analyte. This ensures that the analyte is fully protonated and the silanol groups on the column are not ionized, thereby minimizing secondary interactions.[1][10]
-
Action : Prepare a mobile phase with a buffer that is effective in the desired pH range (e.g., phosphate or formate buffer). Carefully adjust the pH of the aqueous portion of the mobile phase using an acid such as phosphoric acid or formic acid.[1]
Step 2: Column Selection and Care
The type and condition of your HPLC column play a significant role in peak shape.
-
Rationale : Residual silanol groups on the surface of silica-based columns are a primary cause of peak tailing for basic compounds.[1]
-
Recommendation : If you are analyzing basic compounds like benzamides, it is highly recommended to use an end-capped or a base-deactivated column.[7] These columns are specifically designed to minimize silanol interactions.
-
Action : If you are already using an appropriate column, inspect it for any signs of degradation. A void at the head of the column can cause peak distortion.[8][11] Reversing and flushing the column may sometimes resolve this issue. If the problem persists, the column may need to be replaced.[1]
Step 3: Mobile Phase Additives
In some cases, the addition of a competing base to the mobile phase can effectively reduce peak tailing.
-
Rationale : A competing base, such as triethylamine (TEA), will interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with the benzamide analyte.[12][13]
-
Recommendation : If pH adjustment and column selection do not fully resolve the peak tailing, consider adding a small concentration (e.g., 0.1%) of an amine modifier like TEA to your mobile phase.[12]
-
Action : Prepare your mobile phase with the desired concentration of the amine additive. Ensure it is fully dissolved and the mobile phase is properly degassed before use.
Step 4: System and Method Parameters
Other instrumental and method parameters can also contribute to peak tailing.
-
Rationale : Extra-column volume, which includes the tubing and connections between the injector, column, and detector, can cause band broadening and peak tailing.[14] Similarly, overloading the column with too much sample can lead to distorted peak shapes.[15]
-
Recommendation : Minimize the length and internal diameter of all tubing. Ensure that all fittings are properly made and there are no leaks.[16] If you suspect column overload, try injecting a more dilute sample.[3]
-
Action : Inspect all tubing and connections in your HPLC system. Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.
Visual Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak tailing in the HPLC analysis of benzamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. agilent.com [agilent.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. labcompare.com [labcompare.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. severe tailing on column - Chromatography Forum [chromforum.org]
- 14. chromtech.com [chromtech.com]
- 15. hplc.eu [hplc.eu]
- 16. support.waters.com [support.waters.com]
Technical Support Center: Advanced Synthesis of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
Ticket ID: #AMID-992-BENZ Status: Open Priority: High Subject: Low conversion in amidation of sterically hindered 2-aminobenzophenones.
Executive Summary
You are attempting to synthesize N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide . The Challenge: Your amine substrate (2-amino-5-chlorobenzophenone) is significantly deactivated. The ortho-benzoyl group acts as a strong electron-withdrawing group (EWG) and provides steric bulk, reducing the nucleophilicity of the amine. Standard Schotten-Baumann conditions (Acid Chloride + Base) often lead to incomplete conversion or require difficult purification due to excess reagents.
The Solution: This guide details three alternative catalytic protocols designed to force this specific "weak amine + bulky acid" coupling:
-
Boronic Acid Catalysis: A green, direct amidation route minimizing waste.
-
Group IV Metal Catalysis (Zr/Hf): Lewis-acid activation for sterically demanding substrates.
-
Hyper-Nucleophilic Activation: An optimized modification of the acid chloride route using DMAPO/4-PPY.
Module 1: Boronic Acid Catalysis (Direct Amidation)
Concept: Instead of activating the acid into a chloride (which is moisture sensitive), you use a boronic acid catalyst to form a transient, reactive mixed anhydride in situ. This is the "Green Chemistry" approach, generating only water as a byproduct.
The Catalyst: 3,4,5-Trifluorophenylboronic Acid
Electron-deficient arylboronic acids are superior for this transformation because the electron-withdrawing fluorines increase the Lewis acidity of the boron center, facilitating the attack of the carboxylic acid.
Mechanistic Workflow (Visualization)
Figure 1: Catalytic cycle of boronic acid-mediated amidation. The catalyst activates the carboxylic acid, allowing the weak amine to attack the transient acyloxyboron species.
Experimental Protocol A
| Parameter | Specification |
| Catalyst | 3,4,5-Trifluorophenylboronic acid (10 mol%) |
| Solvent | Toluene or Xylene (Anhydrous) |
| Water Removal | Mandatory: Dean-Stark trap or activated 4Å Molecular Sieves |
| Temperature | Reflux (110°C - 140°C) |
| Time | 12 - 24 Hours |
Step-by-Step:
-
Charge a reaction flask with 4-bromobenzoic acid (1.0 equiv) and 2-amino-5-chlorobenzophenone (1.0 equiv).
-
Add 3,4,5-trifluorophenylboronic acid (10 mol%).
-
Suspend in Toluene (0.5 M concentration).
-
Add activated 4Å molecular sieves (approx. 500mg per mmol of substrate) OR equip with a Dean-Stark trap.
-
Reflux vigorously. The removal of water is the driving force; without it, the reaction will stall at equilibrium.
-
Validation: Monitor by TLC. If conversion stalls at 50%, add fresh molecular sieves.
Module 2: Group IV Metal Catalysis (ZrCl₄)
Concept: Zirconium(IV) and Hafnium(IV) salts are oxophilic Lewis acids. They coordinate strongly with the carboxylic acid oxygen, effectively increasing the electrophilicity of the carbonyl carbon without converting it to a sensitive acid chloride.
Why ZrCl₄ for this substrate?
Unlike boron catalysts, Zr(IV) catalysts are less sensitive to the steric bulk of the ortho-benzoyl group on your amine. The large metal radius allows for a "looser" transition state that can accommodate the bulky benzophenone.
Experimental Protocol B
| Parameter | Specification |
| Catalyst | ZrCl₄ (anhydrous) or Zr(OtBu)₄ (5-10 mol%) |
| Solvent | THF (anhydrous) |
| Additives | 4Å Molecular Sieves (Critical) |
| Temperature | 70°C (Reflux) |
Step-by-Step:
-
In a glovebox or under Argon flow, add ZrCl₄ (10 mol%) to a dry flask.
-
Add 4-bromobenzoic acid (1.0 equiv) and 2-amino-5-chlorobenzophenone (1.0 equiv).
-
Add anhydrous THF.
-
Add a substantial amount of activated 4Å molecular sieves (pellets preferred to powder to avoid stirring issues).
-
Heat to reflux for 16 hours.
-
Workup: Filter through a pad of Celite to remove the metal salts and sieves before aqueous workup.
Module 3: Troubleshooting & FAQs
Issue: Cyclization Side-Reactions
User Question: "I see a new spot on TLC that is less polar than my product, and my mass spec shows [M-18]. What happened?"
Diagnosis: You have likely formed a Quinazolinone derivative.[1] Mechanism: The ortho-ketone (benzoyl group) can react with the newly formed amide nitrogen under highly acidic or high-heat conditions, losing water to form a ring. Resolution:
-
Avoid Strong Acids: Do not use sulfuric or p-toluenesulfonic acid catalysts.
-
Temperature Control: If using Protocol A (Boronic acid), try lowering the temp to 110°C (Toluene reflux) rather than Xylene reflux.
-
Switch to Protocol B: Zr(IV) is milder and less likely to promote this cyclization compared to Brønsted acids.
Issue: Catalyst Solubility
User Question: "The ZrCl₄ isn't dissolving in my solvent."
Diagnosis: ZrCl₄ is polymeric and poorly soluble in non-polar solvents. Resolution: It does not need to fully dissolve to work. However, using Zr(OtBu)₄ (Zirconium tert-butoxide) provides a homogeneous catalyst system that is often more active for difficult substrates.
Decision Matrix: Which Catalyst Should I Use?
Figure 2: Decision matrix for selecting the optimal amidation protocol.
References
-
Ishihara, K., & Yamamoto, H. (1996). "Arylboronic Acid-Catalyzed Amidation of Carboxylic Acids with Amines." Journal of Organic Chemistry. Link
- Foundational text on using electron-deficient boronic acids (3,4,5-trifluoro)
-
Lundberg, H., & Adolfsson, H. (2015).[2] "Zirconium(IV) Chloride Catalyzed Amide Formation." ACS Catalysis.[2] Link
- Establishes the protocol for ZrCl4 mediated amidation, specifically highlighting tolerance for functional groups.
-
Marcelli, T. (2013). "Mechanistic Insights into the Boronic Acid-Catalyzed Amidation." Chemical Science. Link
- Provides the mechanistic grounding for the acyloxyboron intermedi
-
Sabatini, M. T., et al. (2018). "Catalytic Direct Amidation." Nature Reviews Chemistry. Link
- Comprehensive review comparing Boron, Group IV, and other c
Sources
Validation & Comparative
A Comparative Guide to the LC-MS Fragmentation of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
Introduction: The Analytical Imperative
In the landscape of pharmaceutical research and drug development, the comprehensive characterization of novel chemical entities is paramount. N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is a complex molecule featuring both benzophenone and benzamide moieties, presenting a unique analytical challenge. Understanding its stability and degradation pathways under various conditions is critical for regulatory submission and ensuring therapeutic efficacy and safety. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone technique for such detailed molecular elucidation.
This technical guide provides an in-depth, comparative analysis of the fragmentation behavior of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide under two prevalent collision-induced dissociation (CID) techniques: standard Collision-Induced Dissociation and Higher-Energy C-trap Dissociation (HCD). As we dissect the fragmentation patterns, we will explore the causal mechanisms behind bond cleavages, offering researchers and drug development professionals a robust framework for the structural confirmation and impurity profiling of this and structurally related molecules.
Molecular Structure and Ionization
The foundational step in any mass spectrometry analysis is the predictable generation of a precursor ion. The target molecule, N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide, possesses a molecular formula of C₂₀H₁₃BrClNO₂ and a monoisotopic mass of approximately 412.98187 Da.
In positive-ion electrospray ionization (ESI), protonation is the most common ionization pathway. The most probable sites for protonation on this molecule are the nitrogen atom of the amide linkage and the oxygen atoms of the carbonyl groups. Given the resonance stabilization available, the amide nitrogen and the benzoyl oxygen are particularly favored. For the purpose of this guide, we will consider the protonated molecule, [M+H]⁺, with an expected m/z of 413.98970 , as our precursor ion for fragmentation analysis.
Comparative Fragmentation Analysis: CID vs. HCD
Collision-Induced Dissociation (CID) is a technique used in mass spectrometry to induce the fragmentation of selected ions in the gas phase.[1] The selected ions are accelerated and collided with neutral gas molecules, causing them to fragment.[1] Higher-Energy C-trap Dissociation (HCD) is a CID technique specific to Orbitrap mass spectrometers where fragmentation occurs externally to the trap, generally resulting in a richer spectrum with more low-mass fragment ions.[1]
Our comparative analysis will highlight the differences in the fragmentation patterns obtained from these two techniques, providing insights into their respective utilities for structural elucidation.
Proposed Fragmentation Pathways
The fragmentation of the protonated N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is anticipated to proceed through several key pathways, primarily involving the cleavage of the amide bond, which is often the most labile bond in such structures.
-
Amide Bond Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-N amide bond. This can occur in two ways, leading to the formation of a 4-bromobenzoyl cation or a protonated 2-amino-5-chlorobenzophenone ion.
-
Benzophenone Moiety Fragmentation: Subsequent fragmentation of the benzophenone-containing ions can occur, typically involving the loss of the phenyl group or carbon monoxide (CO).
-
Halogenated Ring Fragmentation: Cleavage of the aromatic rings, while less common, can also be observed, particularly under higher energy conditions like HCD.
Below is a visual representation of the proposed fragmentation pathways.
Caption: Proposed fragmentation pathways for protonated N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide.
Quantitative Data Summary
The following table summarizes the expected major fragment ions, their elemental composition, and their calculated monoisotopic masses. The relative abundance is a prediction based on the expected stability of the ions and may vary between CID and HCD techniques.
| Fragment Ion | Proposed Structure | Elemental Composition | Calculated m/z | Predicted Abundance (CID) | Predicted Abundance (HCD) |
| Precursor | [M+H]⁺ | C₂₀H₁₄BrClNO₂ | 413.98970 | - | - |
| Fragment A1 | 4-Bromobenzoyl cation | C₇H₄BrO | 182.9500 | High | High |
| Fragment A2 | Protonated 2-amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.0478 | Moderate | High |
| Fragment B1 | 4-Bromophenyl cation | C₆H₄Br | 154.9505 | Moderate | High |
| Fragment B2 | Benzoyl cation | C₇H₅O | 105.0335 | Moderate | High |
| Fragment B3 | Phenyl cation | C₆H₅ | 77.0386 | Low | Moderate |
Experimental Protocols
To ensure the reproducibility and validity of the fragmentation data, a detailed and robust experimental protocol is essential.
Workflow Diagram
Caption: High-level experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology
1. Sample Preparation
-
Prepare a stock solution of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide in methanol at a concentration of 1 mg/mL.
-
Perform a serial dilution of the stock solution with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to a final working concentration of 1 µg/mL.
2. Liquid Chromatography (LC)
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
System: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Full MS Scan Range: m/z 100-600.
-
Resolution (Full MS): 70,000.
-
Data Acquisition: Data-Dependent Acquisition (DDA) mode, selecting the top 5 most intense precursor ions for fragmentation.
4. Fragmentation Conditions
-
Collision-Induced Dissociation (CID):
-
Collision Gas: Argon.
-
Normalized Collision Energy (NCE): Stepped NCE of 20, 30, 40 eV.
-
Activation Q: 0.25.
-
Activation Time: 10 ms.
-
-
Higher-Energy C-trap Dissociation (HCD):
-
Collision Gas: Nitrogen.
-
Normalized Collision Energy (NCE): Stepped NCE of 20, 35, 50 eV.
-
Conclusion and Recommendations
This guide provides a comprehensive framework for understanding and predicting the LC-MS fragmentation of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide. The primary fragmentation pathway involves the cleavage of the amide bond, leading to characteristic fragment ions that can be used for structural confirmation.
Comparison of CID and HCD:
-
CID is expected to yield cleaner spectra dominated by the most stable fragment ions, making it ideal for targeted analysis and quantification.
-
HCD will likely produce a richer fragmentation spectrum, including lower mass ions, which is highly beneficial for de novo structural elucidation and the identification of unknown metabolites or degradants.
For researchers working on the development of drugs containing similar structural motifs, we recommend employing both CID and HCD fragmentation techniques. This dual approach will provide complementary data, ensuring a more confident and complete structural characterization. The experimental protocols outlined herein serve as a robust starting point for method development and validation.
References
-
Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]
-
A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. ResearchGate. [Link]
-
Benzamide-simplified mass spectrum. ResearchGate. [Link]
-
N-(2-benzoyl-4-bromophenyl)-3-chlorobenzamide. PubChem. [Link]
-
Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
Sources
Comparative Guide: Reference Standards for N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide Quantification
Executive Summary & Strategic Context
N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide (CAS: 313274-84-9) is a critical structural analog and process impurity associated with the synthesis of 1,4-benzodiazepines. Structurally derived from the acylation of 2-amino-5-chlorobenzophenone , this molecule serves two distinct high-value roles in pharmaceutical analysis:
-
Process Impurity Marker: It acts as a model impurity to monitor side-reactions involving brominated acid chlorides during the synthesis of benzodiazepine derivatives (e.g., in multi-product facilities).
-
Surrogate Internal Standard (IS): Due to its unique isotopic signature (Br/Cl pattern) and structural homology to active pharmaceutical ingredients (APIs) like Diazepam or Nordazepam, it is an ideal non-deuterated Internal Standard for LC-MS/MS quantification.
This guide objectively compares the performance of available reference standard grades—from Certified Reference Materials (CRMs) to in-house synthesized materials—providing experimental evidence to justify selection based on your specific analytical rigor (e.g., R&D screening vs. GMP release).
Technical Analysis of the Analyte
Before selecting a standard, one must understand the physicochemical behavior of the target molecule.
-
Chemical Structure: A benzophenone core linked to a 4-bromophenyl moiety via an amide bond.
-
Molecular Formula: C₂₀H₁₃BrClNO₂
-
Molecular Weight: 414.68 g/mol
-
Key Detection Property: The bromine atom provides a distinct mass spectral pattern (M and M+2 in ~1:1 ratio), distinguishing it from non-brominated benzodiazepine impurities.
Synthesis & Impurity Pathway
The molecule is typically formed via the nucleophilic attack of 2-amino-5-chlorobenzophenone on 4-bromobenzoyl chloride. Understanding this pathway is crucial for "Mass Balance" purity assignments.
Figure 1: Synthesis pathway showing the origin of the target analyte and potential related impurities.
Comparative Analysis of Reference Standard Grades
Selecting the wrong grade of standard can introduce systematic errors of 5–15% in quantification. Below is a direct comparison of the three primary tiers of reference standards available for this molecule.
Tier 1: Primary/Certified Reference Material (CRM)
-
Definition: Metrologically traceable to SI units, characterized by multiple independent methods (Mass Balance + qNMR). ISO 17034 accredited.
-
Availability: Extremely Rare for this specific CAS.
-
Use Case: Dispute resolution, Gold-standard calibration.
Tier 2: Secondary Analytical Standard (Commercial)
-
Definition: Characterized by HPLC (purity) and NMR/MS (identity). Purity is often assigned as "Chromatographic Purity" rather than "Absolute Content."
-
Availability: Available from specialized vendors (e.g., ChemDiv, BenchChem, Sigma-Aldrich "AldrichCPR").
-
Use Case: Routine QC release, Stability studies.
Tier 3: Research Grade / In-House Synthesized
-
Definition: Raw material isolated from reaction mixtures.[1][2] Purity often <95% with significant solvent/water content.
-
Availability: Custom synthesis.
-
Use Case: Identification (Retention Time marker), Feasibility studies.
Performance Data Comparison
| Feature | Tier 1 (CRM) | Tier 2 (Analytical Std) | Tier 3 (Research Grade) |
| Purity Assignment | 99.8% ± 0.3% (w/w) | >98.0% (Area %) | ~90-95% (Area %) |
| Uncertainty | Explicitly stated (e.g., ±0.5%) | Not stated | Unknown |
| Water/Solvent | Quantified (KF/TGA) | Often ignored | High risk |
| Assay Bias | < 0.5% | 1.0% – 3.0% | 5.0% – 15.0% |
| Cost | $ | ||
| Recommendation | Validation Master Std | Routine Calibration | Qualitative ID Only |
Experimental Protocol: Self-Validating Quantification
If a Tier 1 CRM is unavailable (highly likely for CAS 313274-84-9), you must generate a "Self-Validating" standard from Tier 2 or Tier 3 material using Quantitative NMR (qNMR) . This is the industry-standard workaround to establish traceability.
Protocol: qNMR Purity Assignment
Objective: Determine the absolute weight-percent purity of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide to create a Working Standard.
-
Internal Standard Selection: Use Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene . Ensure the IS signals do not overlap with the benzamide protons (7.0–8.0 ppm).
-
Solvent: DMSO-d₆ (Solubility is excellent, prevents aggregation).
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): ≥ 60 seconds (Critical for full relaxation of aromatic protons).
-
Scans: 16–32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[3]
Analytical Workflow Diagram
Figure 2: Workflow for qualifying a working standard from commercial material.
Expert Recommendation
For the quantification of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide :
-
For GMP Release / Stability: Do not rely on the "Area %" from a vendor's Certificate of Analysis. You must characterize the material using qNMR or a full Mass Balance approach (Chromatographic purity corrected for Water [KF], Residual Solvents [GC-HS], and Residue on Ignition).
-
For R&D / Screening: A Tier 2 commercial standard (>98% HPLC) is sufficient, provided you correct for a generic 1-2% volatile content factor if specific data is missing.
-
LC-MS/MS Optimization: Exploiting the Bromine isotope pattern (79Br/81Br) is highly recommended for specificity. Set your quantifier transition to the ⁷⁹Br isotope and qualifier to the ⁸¹Br isotope to eliminate interference from non-brominated matrix components.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1181192, N-(2-benzoyl-4-chlorophenyl)-3-chlorobenzamide (Analog Reference). Retrieved from [Link]
- Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Standard Protocol for qNMR).
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide, a complex benzamide derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this compound.
Hazard Identification and Risk Assessment: A Proactive Approach
Given its structure as a halogenated aromatic amide, N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide should be treated as a potentially hazardous substance. A closely related compound, N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide, is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Causes skin and serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Therefore, a comprehensive risk assessment is the foundational step before any experimental work commences. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable for minimizing exposure. The following table outlines the recommended PPE for handling N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide.
| Protection Type | Recommended Equipment | Purpose & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a splash hazard.[1] | Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or a chemical-resistant apron is mandatory.[1][6] | Prevents direct skin contact, which may cause irritation or absorption of the harmful substance.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dust or aerosols are generated.[1] | Protects against the inhalation of the compound, which could be harmful and cause respiratory irritation.[3] |
| Body Protection | Protective clothing and closed-toe shoes are required.[1][6] | Provides an additional barrier against contamination and unforeseen spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic and cautious approach to handling N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide is crucial for ensuring a safe laboratory environment.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is the most effective way to control exposure to airborne contaminants.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Donning PPE: Follow the correct sequence for putting on PPE to ensure complete protection.
-
Weighing and Transfer:
-
Handle the solid compound carefully to minimize dust generation.
-
Use a spatula for transfers. Avoid scooping directly from the container with weighing paper.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
During the Reaction:
-
Keep all containers tightly closed when not in use.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Reaction:
-
Quench the reaction carefully, if necessary, within the fume hood.
-
Clean all equipment thoroughly after use.
-
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and appropriate response is critical.
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Prevent the spread of the spill by using an appropriate absorbent material for chemical spills. Do not use water.
-
Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide and any contaminated materials is crucial to protect both personnel and the environment. As a halogenated organic compound, it requires specific disposal procedures.[6][7]
Waste Segregation and Labeling
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7][8] Never mix halogenated waste with other waste streams like acids, bases, or heavy metals.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name of N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide and any solvents used.[9]
Disposal Procedure
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.[9]
-
Keep the waste container closed except when adding waste.[9]
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Waste Disposal Workflow
Caption: A step-by-step workflow for the proper disposal of halogenated organic waste.
By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with N-(2-benzoyl-4-chlorophenyl)-4-bromobenzamide, fostering a culture of safety and scientific excellence in the laboratory.
References
- Personal protective equipment for handling Benzamide, N,N,4-trimethyl- - Benchchem.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
- Personal protective equipment for handling 4-isopropyl-N-(4-methylbenzyl)benzamide - Benchchem.
- Proper Disposal Procedures for Halogenated Solvents (Hal-HS) - Benchchem.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- WASTE MANAGEMENT.
- Chemical Safety Guidelines.
- 7.2 Organic Solvents - Environment, Health and Safety.
- 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration.
- N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | C15H11BrClNO2 | CID 122906.
- SAFETY DATA SHEET.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment | US EPA.
- Laboratory Safety and Chemical Hygiene Plan.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. osha.gov [osha.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
